molecular formula C17H16O5 B14649633 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 54299-54-6

1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14649633
CAS No.: 54299-54-6
M. Wt: 300.30 g/mol
InChI Key: GNVZCZIPKFBAPT-UHFFFAOYSA-N
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Description

1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylprop-2-en-1-one backbone with hydroxyl and methoxy substituents, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the reaction of 4,6-dihydroxy-2,3-dimethoxybenzaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as potassium hydroxide in an ethanol solvent, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylprop-2-en-1-one derivatives.

Scientific Research Applications

1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. Similar compounds include:

  • 1-(4-Hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one
  • 1-(3,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one
  • 1-(4,6-Dihydroxyphenyl)-3-phenylprop-2-en-1-one

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical behavior and applications .

Properties

CAS No.

54299-54-6

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

1-(4,6-dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O5/c1-21-16-14(20)10-13(19)15(17(16)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3

InChI Key

GNVZCZIPKFBAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1OC)C(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

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